N-(2-chlorophenyl)-2-methoxy-4-(methylsulfanyl)benzamide
Overview
Description
N-(2-chlorophenyl)-2-methoxy-4-(methylsulfanyl)benzamide: is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide core substituted with a 2-chlorophenyl group, a methoxy group at the 2-position, and a methylsulfanyl group at the 4-position. Benzamides are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chlorophenyl)-2-methoxy-4-(methylsulfanyl)benzamide typically involves the reaction of 2-chlorobenzoic acid with appropriate amines and thiols. One common method is the condensation of 2-chlorobenzoic acid with 2-methoxyaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the intermediate amide. This intermediate is then reacted with methylthiol in the presence of a base such as sodium hydride (NaH) to yield the final product.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent selection, ensures high yield and purity of the final product. Industrial methods also focus on minimizing waste and improving the overall efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: N-(2-chlorophenyl)-2-methoxy-4-(methylsulfanyl)benzamide undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride (SnCl₂) or iron powder in acidic conditions.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)
Reduction: Tin(II) chloride (SnCl₂), iron powder
Substitution: Amines, thiols
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted benzamides
Scientific Research Applications
Chemistry: N-(2-chlorophenyl)-2-methoxy-4-(methylsulfanyl)benzamide is used as an intermediate in the synthesis of various organic compounds
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Medicine: this compound is explored for its potential therapeutic applications. It is investigated for its role in modulating specific biological pathways, which could lead to the development of new treatments for various diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including the synthesis of polymers and advanced materials.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-2-methoxy-4-(methylsulfanyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets are subject to ongoing research.
Comparison with Similar Compounds
- N-(2-chlorophenyl)-2-methoxybenzamide
- N-(2-chlorophenyl)-4-(methylsulfanyl)benzamide
- N-(2-chlorophenyl)-2-methoxy-4-(methylsulfonyl)benzamide
Comparison: N-(2-chlorophenyl)-2-methoxy-4-(methylsulfanyl)benzamide is unique due to the presence of both methoxy and methylsulfanyl groups on the benzamide core. This combination of substituents imparts distinct chemical and biological properties compared to similar compounds. For instance, the methoxy group enhances its solubility and reactivity, while the methylsulfanyl group contributes to its potential biological activities. The presence of the chlorine atom further differentiates it by providing sites for substitution reactions, allowing for the synthesis of a wide range of derivatives.
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-methoxy-4-methylsulfanylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2S/c1-19-14-9-10(20-2)7-8-11(14)15(18)17-13-6-4-3-5-12(13)16/h3-9H,1-2H3,(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJSIUPOGINLOMQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)SC)C(=O)NC2=CC=CC=C2Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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